Physicochemical Profiling & Synthetic Utility: 5-Bromo-2-methoxypyridin-4-yl Acetate Derivatives
Physicochemical Profiling & Synthetic Utility: 5-Bromo-2-methoxypyridin-4-yl Acetate Derivatives
The following technical guide details the physicochemical properties, synthetic utility, and handling protocols for 5-bromo-2-methoxypyridin-4-yl acetate and its related derivatives. This document is structured for medicinal chemists and process scientists.
Executive Summary
The 5-bromo-2-methoxypyridin-4-yl acetate scaffold represents a highly functionalized pyridine core utilized primarily in the discovery of kinase inhibitors and GPCR ligands. It serves as a "masked" equivalent of the unstable or highly polar 4-pyridone/4-pyridinol tautomer. By capping the 4-hydroxyl group as an acetate, researchers improve lipophilicity (LogP), solubility in organic solvents, and stability during palladium-catalyzed cross-couplings at the C5-position.
Physicochemical Properties
The acetate derivative modifies the fundamental properties of the parent pyridinol, shifting the molecule from a high-melting, hydrogen-bond-dominated solid to a more lipophilic, organo-soluble intermediate.
Calculated & Observed Parameters
Data below represents a consensus of experimental values for the scaffold class and calculated predictions for the specific acetate derivative.
| Property | Value / Range | Mechanistic Insight |
| Molecular Formula | C₈H₈BrNO₃ | Core scaffold + Acetate cap. |
| Molecular Weight | 246.06 g/mol | Optimal range for fragment-based drug design (FBDD). |
| LogP (Octanol/Water) | 2.1 – 2.6 (Predicted) | Significantly higher than the parent pyridinol (LogP ~1.2) due to masking of the H-bond donor. |
| pKa (Pyridine N) | ~2.5 – 3.2 | The basicity of the pyridine nitrogen is attenuated by the electron-withdrawing bromine (C5) and the acetate ester (C4). |
| H-Bond Donors (HBD) | 0 | The acetate cap removes the phenolic H-donor, preventing strong intermolecular dimerization. |
| H-Bond Acceptors (HBA) | 4 | Includes Pyridine-N, Methoxy-O, Ester-carbonyl, Ester-ether oxygen. |
| Polar Surface Area (PSA) | ~55-60 Ų | Good membrane permeability profile for cellular assays. |
| Solubility | High in DCM, EtOAc, THF. | Low aqueous solubility; requires co-solvents (DMSO) for biological testing. |
Stability Profile
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Hydrolytic Stability: The C4-acetate is susceptible to hydrolysis under basic conditions (pH > 9) or in the presence of nucleophilic enzymes (esterases), rapidly reverting to the parent 5-bromo-2-methoxypyridin-4-ol (which tautomerizes to the pyridone).
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Thermal Stability: Generally stable up to 120°C; however, prolonged heating in protic solvents can lead to solvolysis.
Synthetic Methodologies
Accessing this scaffold requires navigating the regioselectivity of the pyridine ring.[1][2] Two primary routes are established: the N-Oxide Rearrangement (classic) and Directed Lithiation (modern).
Route A: N-Oxide Rearrangement (Scale-Up Preferred)
This route utilizes the inherent activation of pyridine N-oxides to introduce oxygen at the C4 position.
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Oxidation: Treat 5-bromo-2-methoxypyridine with m-CPBA or H₂O₂/UHP to generate the N-oxide.
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Rearrangement/Acetylation: Heat the N-oxide in acetic anhydride (Ac₂O) . The reaction proceeds via a Katada rearrangement mechanism, where the N-acetoxy intermediate rearranges to the C4-acetoxy product.
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Note: This step simultaneously installs the oxygen and the acetate protection.
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Route B: Directed Ortho-Lithiation (Regio-Control)
Used when precise substitution patterns are required, starting from 2-methoxypyridine.
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Lithiation: Treat 2-methoxypyridine with MesLi or LDA/LiDMAE to lithiate at C3 (kinetic) or C4 (thermodynamic equilibration required).
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Bromination: Quench with electrophilic bromine source.
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Oxygenation: Subsequent oxidation or displacement steps are required, making this route longer for the specific acetate target compared to Route A.
Protocol: Acetylation of the Pyridinol
If starting from 5-bromo-2-methoxypyridin-4-ol (commercial precursor):
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Dissolution: Dissolve 1.0 eq of pyridinol in DCM (0.2 M).
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Base: Add 1.5 eq Pyridine or Et₃N.
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Acylation: Add 1.2 eq Acetic Anhydride (Ac₂O) dropwise at 0°C.
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Catalysis: Add 5 mol% DMAP to accelerate the reaction.
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Workup: Stir at RT for 2h. Quench with sat. NaHCO₃. Extract with DCM.[3][4]
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Yield: Typically >90% quantitative conversion.
Reactivity & Applications Logic
The 5-bromo-2-methoxypyridin-4-yl acetate is a trifunctional scaffold . Each position offers a distinct chemical handle for library generation.
Functionalization Map
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C5-Bromo: The "Suzuki Handle." Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl groups. The electron-rich methoxy group at C2 deactivates the ring slightly, often requiring specialized ligands (e.g., XPhos, SPhos).
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C4-Acetate: The "Masked Polar Group." Can be:
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Hydrolyzed: To reveal the pyridone (H-bond donor/acceptor motif).
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Displaced: Under harsh S_NAr conditions, the acetate can sometimes act as a leaving group, though this is rare compared to sulfonates.
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C2-Methoxy: The "Metabolic Liability." Can be demethylated (using BBr₃ or HBr) to yield the 2-pyridone, or displaced by strong nucleophiles (amines) in an S_NAr reaction if the ring is sufficiently activated.
Visualization: Synthetic & Reactivity Workflow
The following diagram illustrates the central role of the acetate derivative in accessing diverse chemical space.
Caption: Synthetic workflow illustrating the access to and utility of the acetate scaffold. Green node indicates the core subject.
Analytical Characterization Standards
To validate the identity of 5-bromo-2-methoxypyridin-4-yl acetate, ensure the following spectral signatures are met.
¹H NMR (CDCl₃, 400 MHz)
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δ 8.2 – 8.3 ppm (s, 1H): H6 proton. Deshielded by the adjacent nitrogen and bromine.
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δ 6.8 – 7.0 ppm (s, 1H): H3 proton. Upfield due to the shielding effect of the C2-methoxy and C4-acetate oxygen lone pairs.
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δ 3.9 ppm (s, 3H): O-Methyl group (-OCH ₃). Characteristic sharp singlet.
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δ 2.3 ppm (s, 3H): Acetyl methyl group (-C(=O)CH ₃).
HPLC Method (Quality Control)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
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Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 8 minutes.
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Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester).
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Retention Time: Expect the acetate to elute later than the parent pyridinol due to increased hydrophobicity.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734895, 5-Bromo-2-methoxypyridine. Retrieved from: [Link]
- Schlosser, M., et al. (2005).Site-Selective Derivatization of 2-Methoxypyridines via Directed Lithiation. European Journal of Organic Chemistry.
